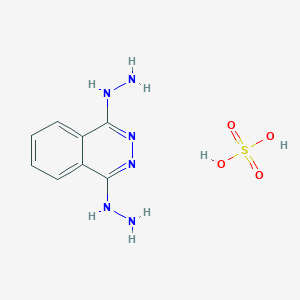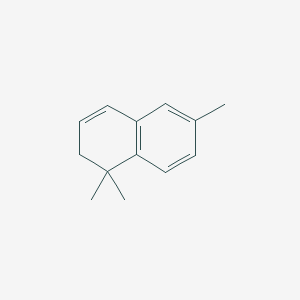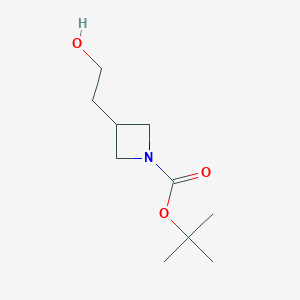![molecular formula C10H12 B124427 5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene CAS No. 149440-54-0](/img/structure/B124427.png)
5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene, commonly known as PBH, is a bicyclic compound that has attracted attention in the field of chemistry due to its unique structure and potential applications. PBH is a highly strained molecule with a triple bond and a bridged ring system, which makes it a challenging compound to synthesize. However, its unique structure also makes it a promising candidate for various scientific research applications.
Aplicaciones Científicas De Investigación
PBH has several potential scientific research applications due to its unique structure. One of the most promising applications is in the field of organic electronics. PBH has been shown to have excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of PBH is not well understood. However, it is believed that PBH interacts with biological systems by binding to proteins and enzymes. This interaction may lead to changes in the activity of these proteins and enzymes, which can have biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
PBH has been shown to have several biochemical and physiological effects. In one study, PBH was found to inhibit the activity of a specific enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in acetylcholine levels, which can have various physiological effects such as improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBH has several advantages and limitations for lab experiments. One of the advantages is its unique structure, which makes it a promising candidate for various scientific research applications. However, its highly strained structure also makes it a challenging compound to synthesize, which can limit its use in some experiments. Additionally, PBH is a relatively new compound, and its mechanism of action and potential side effects are not well understood, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on PBH. One direction is to further investigate its potential applications in organic electronics. Another direction is to study its mechanism of action and potential side effects in more detail. Additionally, PBH could be used as a starting material to synthesize other novel compounds with unique structures and potential applications. Overall, PBH is a promising compound with several potential scientific research applications, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
PBH is a challenging compound to synthesize due to its highly strained structure. However, several methods have been developed to synthesize PBH. One of the most common methods is the Diels-Alder reaction of cyclopentadiene and acetylene. This method involves the reaction of cyclopentadiene with acetylene in the presence of a catalyst, which leads to the formation of PBH. Another method involves the reaction of cyclopentadiene with propargyl chloride in the presence of a base, which also leads to the formation of PBH.
Propiedades
Número CAS |
149440-54-0 |
|---|---|
Nombre del producto |
5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene |
Fórmula molecular |
C10H12 |
Peso molecular |
132.2 g/mol |
Nombre IUPAC |
5-prop-1-ynylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H12/c1-2-3-9-6-8-4-5-10(9)7-8/h4-5,8-10H,6-7H2,1H3 |
Clave InChI |
VXWHUQYJOJUPIJ-UHFFFAOYSA-N |
SMILES |
CC#CC1CC2CC1C=C2 |
SMILES canónico |
CC#CC1CC2CC1C=C2 |
Sinónimos |
Bicyclo[2.2.1]hept-2-ene, 5-(1-propynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



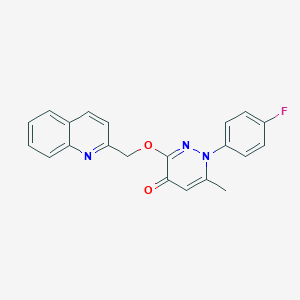
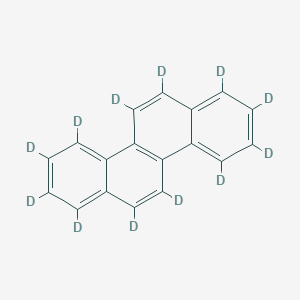
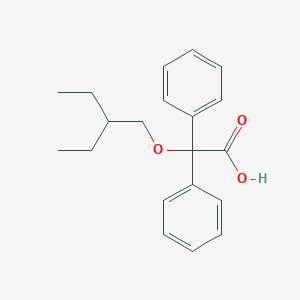
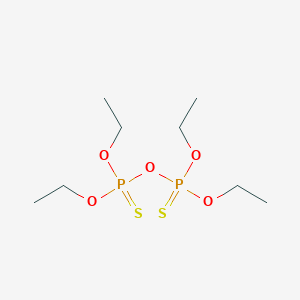
![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
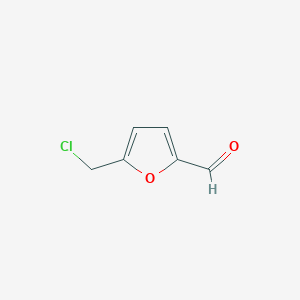
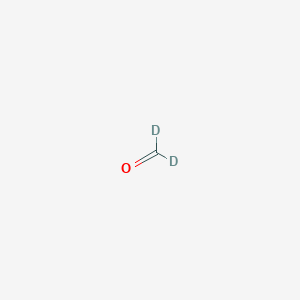
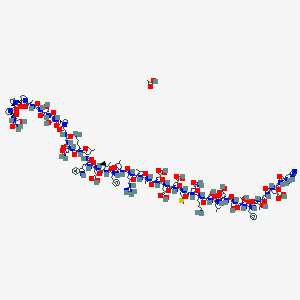
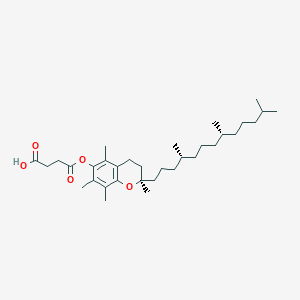
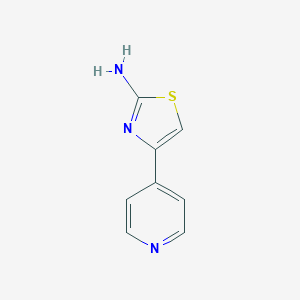
![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)
